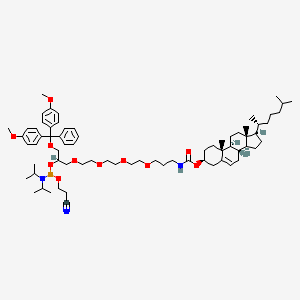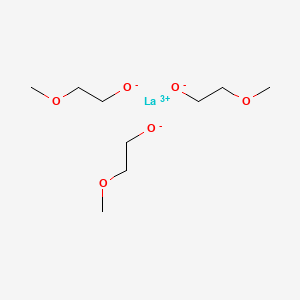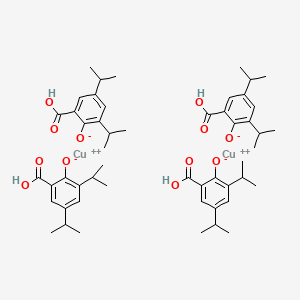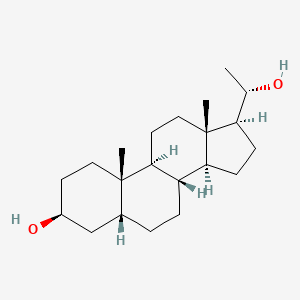
Cholesteryl-teg cep
Descripción general
Descripción
Cholesteryl-TEG CEP is a chemical compound that is used in the synthesis of a 1O2 sensitive linker for the monitoring of 1O2 in live mammalian cells . It is a lipophilic modification aiding in cellular delivery . The addition of lipophilic groups to an oligonucleotide would be expected to enhance cellular uptake/membrane permeation .
Synthesis Analysis
Cholesteryl-TEG CEP is used in a manner identical to normal protected nucleoside support since it contains the DMT group . Cleavage of the oligonucleotide from this support requires 2 hours at room temperature with ammonium hydroxide .
Molecular Structure Analysis
Cholesteryl-TEG CEP contains a total of 197 bonds; 91 non-H bonds, 21 multiple bonds, 38 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 (thio-) carbamate (aliphatic), 1 nitrile (aliphatic), 5 ethers .
Chemical Reactions Analysis
Cholesteryl-TEG CEP reacts with strong oxidizing agents .
Physical And Chemical Properties Analysis
Cholesteryl-TEG CEP has a molecular weight of 1196.58 . It has a boiling point of 1019.4±65.0 °C (Predicted) and a pKa of 12.35±0.46 (Predicted) .
Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT) Sensitizer
Cholesteryl-teg cep is employed in the synthesis of a 1O2-sensitive linker for monitoring singlet oxygen (1O2) in live mammalian cells . Photodynamic therapy (PDT) relies on the generation of reactive oxygen species (ROS), including 1O2, to selectively destroy cancer cells. By incorporating this compound, researchers can enhance PDT efficacy and precisely monitor ROS levels.
Biocompatible Hydrogels
Cholesteryl-teg cep could serve as a building block for designing biocompatible hydrogels. Its hydrophilic headgroup and hydrophobic tail enable self-assembly into three-dimensional networks. These hydrogels find applications in tissue engineering, wound healing, and drug release .
Mecanismo De Acción
Target of Action
The primary target of Cholesteryl-TEG CEP is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma protein that transfers cholesteryl ester from High-Density Lipoproteins (HDL) particles to Apolipoprotein B-containing lipoproteins in exchange for triglycerides . It plays a crucial role in regulating plasma cholesterol levels .
Mode of Action
Cholesteryl-TEG CEP, as a CETP inhibitor, interacts with CETP to inhibit its function . This inhibition results in an increase in HDL cholesterol levels and a decrease in Low-Density Lipoprotein (LDL) cholesterol levels . The compound binds more strongly to HDL than LDL, facilitating the transfer of cholesterol esters from HDL to LDL . When Cholesteryl-TEG CEP enters the CETP channel, it increases the rigidity of CETP binding to HDL, thereby reducing the transfer of cholesterol esters from HDL to LDL .
Biochemical Pathways
The inhibition of CETP affects the lipid transfer mechanism, which is a key biochemical pathway in the regulation of plasma cholesterol levels . By inhibiting CETP, Cholesteryl-TEG CEP increases HDL-C and reduces LDL-C levels . This modulation of lipid levels can impact the risk factors for atherosclerotic cardiovascular disease (ASCVD) .
Pharmacokinetics
This suggests that it may have specific requirements for purification and could influence its bioavailability .
Result of Action
The inhibition of CETP by Cholesteryl-TEG CEP leads to molecular and cellular effects that can impact cardiovascular health . By increasing HDL-C levels and reducing LDL-C levels, the compound can potentially slow the progression of atherosclerosis . The specific molecular and cellular effects would depend on the individual’s genetic and health factors .
Action Environment
The action of Cholesteryl-TEG CEP can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature suggests that it may interact differently in various cellular environments . Additionally, factors such as the individual’s overall health, genetic factors, and the presence of other medications could also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
Cholesteryl-TEG CEP is used in the synthesis of a 1O2 sensitive linker for the monitoring of 1O2 in live mammalian cells . This strategy has proved to be useful for delivering therapeutic oligonucleotides to a broad distribution of targets . Future research may focus on improving the efficacy of this compound in various applications such as drug delivery systems, bioimaging, and nanotechnology .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H106N3O11P/c1-51(2)18-15-19-54(7)64-32-33-65-63-31-26-58-48-61(34-36-68(58,8)66(63)35-37-69(64,65)9)83-67(74)72-39-17-40-77-42-43-78-44-45-79-46-47-80-49-62(84-85(82-41-16-38-71)73(52(3)4)53(5)6)50-81-70(55-20-13-12-14-21-55,56-22-27-59(75-10)28-23-56)57-24-29-60(76-11)30-25-57/h12-14,20-30,51-54,61-66H,15-19,31-37,39-50H2,1-11H3,(H,72,74)/t54-,61+,62?,63+,64-,65+,66+,68+,69-,85?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJSTUYYFCEZCA-PORNTWEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOCC(COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H106N3O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099383 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1196.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl-teg cep | |
CAS RN |
873435-29-1 | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873435-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3β)-, 3-[17-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-19-[bis(1-methylethyl)amino]-22-cyano-6,9,12,15,18,20-hexaoxa-2-aza-19-phosphadocosanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B569425.png)
![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)

